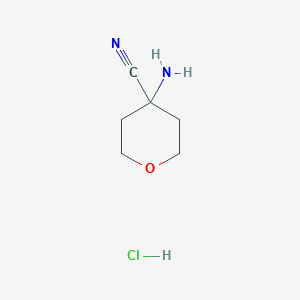

4-Aminotetrahydropyran-4-carbonitrile Hydrochloride

Description

4-Aminotetrahydropyran-4-carbonitrile Hydrochloride (CAS: 2006278-26-6) is a heterocyclic compound with a tetrahydropyran (oxane) backbone substituted with an amino group and a nitrile group at the 4-position, forming a bicyclic structure. Its molecular formula is C₆H₁₁ClN₂O, and it has a molecular weight of 162.62 g/mol .

Key structural features include:

- Tetrahydropyran ring: A six-membered oxygen-containing heterocycle.

- 4-Amino and 4-cyano substituents: These functional groups confer reactivity, enabling participation in nucleophilic or condensation reactions.

- Hydrochloride salt: Enhances solubility in polar solvents.

Properties

IUPAC Name |

4-aminooxane-4-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c7-5-6(8)1-3-9-4-2-6;/h1-4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXPZAQNJHLAPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2006278-26-6 | |

| Record name | 2H-Pyran-4-carbonitrile, 4-aminotetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2006278-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The preparation of 4-Aminotetrahydropyran-4-carbonitrile Hydrochloride typically involves the aminating reaction of tetrahydro-2H-pyran-4-carbonitrile with ammonia. One common method includes reacting tetrahydro-2H-pyran-4-carbonitrile with ammonia gas under controlled conditions to yield the desired product . The reaction conditions often involve maintaining a specific temperature and pressure to ensure optimal yield and purity.

Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and efficiency. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

4-Aminotetrahydropyran-4-carbonitrile Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

4-Aminotetrahydropyran-4-carbonitrile hydrochloride features a six-membered pyran ring with an amino group and a carbonitrile functional group. Its molecular formula is . The presence of these functional groups enhances its reactivity and utility in various chemical reactions.

Organic Synthesis

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in:

- Synthesis of Heterocycles : The compound can be utilized in the formation of other heterocyclic compounds through cyclization reactions.

- Functionalization : The amino and carbonitrile groups allow for diverse functionalization pathways, enabling the synthesis of derivatives with tailored properties.

Table 1: Common Reactions Involving 4-Aminotetrahydropyran-4-carbonitrile Hydrochloride

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Nucleophilic substitution on the carbon atom | Various substituted pyran derivatives |

| Reduction | Reduction of the carbonitrile to amine | Amino derivatives |

| Cyclization | Formation of larger ring structures | Complex heterocycles |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Derivatives have shown significant antibacterial effects against Gram-positive bacteria, indicating potential for antibiotic development.

- Antioxidant Properties : Certain derivatives exhibit strong free radical scavenging activity, suggesting applications in combating oxidative stress.

- Cytotoxic Effects : Research indicates that some derivatives can inhibit cancer cell proliferation, particularly in colorectal cancer cell lines (HCT-116), through apoptosis induction.

Case Study: Antibacterial Activity

A study evaluated various derivatives of 4-aminotetrahydropyran for their efficacy against multiple bacterial strains. Results indicated significant inhibition against resistant strains, positioning these compounds as promising candidates for new antibiotic therapies.

Agricultural Applications

The compound's versatility extends to agricultural chemistry:

- Pesticides and Herbicides : As a synthetic intermediate, it can be used to develop new agrochemicals that enhance crop protection.

- Plant Growth Regulators : Investigations into its effects on plant growth suggest potential applications as a growth regulator.

Industrial Applications

In industrial settings, 4-aminotetrahydropyran-4-carbonitrile hydrochloride is utilized for:

- Chemical Manufacturing : It serves as an intermediate in the production of various chemical products.

- Material Science : Its unique properties are explored for developing novel materials with specific functionalities.

Summary Table of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Strong DPPH scavenging activity | |

| Cytotoxicity | Induces apoptosis in colorectal cancer cells |

Mechanism of Action

The mechanism of action of 4-Aminotetrahydropyran-4-carbonitrile Hydrochloride involves its role as an aminating agent. It can donate an amino group to various substrates, facilitating the formation of new carbon-nitrogen bonds.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Key Observations:

Functional Group Impact: The nitrile group in 4-Aminotetrahydropyran-4-carbonitrile HCl distinguishes it from analogs like 4-Amino-tetrahydropyran-4-carboxylic acid·HCl (carboxylic acid substituent) . Nitriles are less polar but more reactive in cyanation or cycloaddition reactions. BOC-protected derivatives (e.g., 4-(BOC-Amino)tetrahydropyran-4-carboxylic acid HCl) exhibit enhanced stability for amine-group preservation during synthetic processes .

Ring Substitution: The compound in features a 3,4-dimethoxyphenyl group on the tetrahydropyran ring, enabling π-π stacking interactions relevant to receptor-binding studies, unlike the simpler 4-aminonitrile analog.

Molecular Weight and Solubility: Smaller molecules like (R)-3-Aminobutanenitrile HCl (MW 120.58) have higher solubility in organic solvents compared to bulkier analogs .

Biological Activity

Chemical Identity

4-Aminotetrahydropyran-4-carbonitrile Hydrochloride is a synthetic compound characterized by its unique tetrahydropyran ring structure, which is significant in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 137.61 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a precursor in drug synthesis.

Anticancer Properties

4-Aminotetrahydropyran derivatives have been investigated for their potential as anticancer agents. The compound serves as a reactant in the synthesis of aminothiazole derivatives, which have demonstrated efficacy in cancer treatment. These derivatives can inhibit tumor growth and induce apoptosis in cancer cells, making them valuable candidates for further development .

The biological activity of 4-Aminotetrahydropyran-4-carbonitrile Hydrochloride may be attributed to its ability to interact with specific biological targets involved in cell proliferation and survival. Preliminary studies suggest that it could modulate pathways associated with cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This modulation can lead to cell cycle arrest and subsequent apoptosis in cancerous cells .

Pharmacokinetic Properties

The pharmacokinetic profile of 4-Aminotetrahydropyran-4-carbonitrile Hydrochloride indicates favorable absorption characteristics, with high gastrointestinal absorption and permeability across biological membranes. It is not significantly affected by common cytochrome P450 enzymes, suggesting a lower likelihood of drug-drug interactions, which is advantageous for therapeutic applications .

Case Studies

- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of 4-Aminotetrahydropyran and evaluated their biological activities against different cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .

- In Vivo Studies : In vivo models have shown that compounds derived from 4-Aminotetrahydropyran can significantly reduce tumor size in xenograft models, demonstrating their potential as effective anticancer agents .

Comparative Biological Activity Table

| Compound | IC50 (µM) | Mechanism of Action | Targeted Cancer Type |

|---|---|---|---|

| 4-Aminotetrahydropyran | 10-20 | CDK inhibition | Breast Cancer |

| Aminothiazole Derivative A | 5 | Apoptosis induction | Lung Cancer |

| Aminothiazole Derivative B | 15 | Cell cycle arrest | Colon Cancer |

Q & A

Q. What are the standard synthetic routes for 4-Aminotetrahydropyran-4-carbonitrile Hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, acetonitrile-based solvent systems with acetyl chloride as a catalyst (e.g., in the preparation of structurally related 4-amidotetrahydropyrans) enable efficient ring formation at room temperature . Reaction monitoring via TLC and purification via silica gel chromatography are standard. Optimization involves adjusting stoichiometry (e.g., 1.2:1 molar ratio of nucleophile to carbonyl compound) and solvent polarity to maximize yield .

Q. Which analytical techniques are most reliable for characterizing 4-Aminotetrahydropyran-4-carbonitrile Hydrochloride?

Key methods include:

- NMR spectroscopy : 1H/13C NMR confirms the tetrahydropyran ring structure and amine/cyano group placement. For example, methylene protons adjacent to the amino group resonate at δ 3.2–3.8 ppm .

- HPLC : Validates purity (>98%) and detects impurities using reverse-phase C18 columns with UV detection .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., cis/trans isomerism in related compounds) .

Q. What safety protocols are critical when handling this compound in the lab?

Adhere to SOPs for hazardous chemicals:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .

- Train personnel on emergency procedures (e.g., spill containment with absorbent materials) and review SDS for toxicity data .

- Store in airtight containers away from oxidizers to prevent decomposition into hazardous gases (e.g., HCl, nitrogen oxides) .

Advanced Research Questions

Q. How can reaction yields be improved using factorial design or AI-driven synthesis planning?

Factorial design optimizes variables like temperature, solvent ratio, and catalyst loading. For example, a 2^3 factorial matrix can identify critical factors affecting cyclization efficiency . AI tools (e.g., Reaxys/Pistachio models) predict viable synthetic routes by analyzing reaction databases, suggesting alternative reagents (e.g., DBAH for selective reductions) or protecting group strategies .

Q. What role does stereochemistry play in the compound’s biological activity, and how is it controlled during synthesis?

Stereoisomers (e.g., cis- vs. trans-4-aminotetrahydropyran-3-ol hydrochloride) exhibit differing receptor-binding affinities due to spatial alignment of the amino and cyano groups . Control methods include:

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Discrepancies may arise from dynamic effects (e.g., ring puckering) or impurities. Strategies include:

- Variable-temperature NMR to assess conformational stability.

- Cross-validation with DFT-calculated chemical shifts .

- Single-crystal X-ray diffraction for unambiguous assignment .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during the introduction of the cyano group?

- Use trimethylsilyl cyanide (TMSCN) as a safer alternative to HCN .

- Control pH to prevent hydrolysis of the nitrile to carboxylic acid (e.g., maintain anhydrous conditions with Na2SO4) .

Q. How are stability issues addressed in aqueous formulations for biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.